molecular formula C20H22O3 B14855065 17-Ethynyl-3,17-dihydroxyestra-1(10),2,4-trien-6-one

17-Ethynyl-3,17-dihydroxyestra-1(10),2,4-trien-6-one

Cat. No.: B14855065
M. Wt: 310.4 g/mol
InChI Key: QHTAUDUBRNENFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. Ethinylestradiol is commonly found in birth control pills and hormone replacement therapies.

Preparation Methods

The synthesis of 6-Oxo-ethinylestradiol typically starts with ethinylestradiol as the precursor. The process involves several steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

6-Oxo-ethinylestradiol can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at other positions on the steroid ring.

    Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group or the aromatic ring.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Oxo-ethinylestradiol has several applications in scientific research:

Mechanism of Action

6-Oxo-ethinylestradiol exerts its effects by binding to estrogen receptors in the body. These receptors are found in various tissues, including the breast, uterus, and bones. Upon binding, the compound activates the receptor, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

6-Oxo-ethinylestradiol can be compared with other similar compounds, such as:

    Ethinylestradiol: The parent compound, widely used in contraceptives and hormone therapies.

    Estradiol: A natural estrogen with a similar structure but lacking the ethynyl and ketone modifications.

    Mestranol: Another synthetic estrogen used in contraceptives, which is a prodrug of ethinylestradiol.

The uniqueness of 6-Oxo-ethinylestradiol lies in its structural modification, which can alter its pharmacokinetic properties and biological activity compared to its analogs .

Properties

IUPAC Name

17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTAUDUBRNENFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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